molecular formula C11H9BrN2 B1522676 5'-Bromo-3-methyl-[2,2']bipyridinyl CAS No. 1159281-27-2

5'-Bromo-3-methyl-[2,2']bipyridinyl

Cat. No. B1522676
M. Wt: 249.11 g/mol
InChI Key: HQBYDNBCRHSMFS-UHFFFAOYSA-N
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Description

5’-Bromo-3-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is a derivative of 2,2’-bipyridine, a commonly used ligand in coordination chemistry .


Synthesis Analysis

The synthesis of 5’-Bromo-3-methyl-[2,2’]bipyridinyl and its derivatives is a topic of ongoing research. The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is often used as a brominating reagent .


Molecular Structure Analysis

The molecular structure of 5’-Bromo-3-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone . The exact structure can be determined using various characterization techniques.

Scientific Research Applications

Synthesis and Ligand Formation

5'-Bromo-3-methyl-[2,2']bipyridinyl derivatives play a significant role in the synthesis of complex molecules. For instance, the synthesis of mono-, bis-, and tris-tridentate ligands based on this compound, particularly 5′-methyl-2,2′-bipyridine-6-carboxylic acid, has been reported. Starting from a pivotal building block, 5′-methyl-6-bromo-2,2′-bipyridine, the functionalization at the 5′-methyl position leads to derivatives that are particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Photocatalytic CO2 Reduction

In the realm of photocatalysis, complexes involving 5'-Bromo-3-methyl-[2,2']bipyridinyl derivatives have been studied for their potential in CO2 reduction. Specifically, a series of Ru(II)-Re(I) binuclear complexes linked by bridging ligands such as 1,3-bis(4'-methyl-[2,2']bipyridinyl-4-yl)propan-2-ol have shown improved photocatalytic activities, contributing to the understanding of the design of supramolecular photocatalysts for CO2 reduction (Gholamkhass, Mametsuka, Koike, Tanabe, Furue, & Ishitani, 2005).

Metal-complexing Molecular Rods

The compound also plays a role in the creation of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, useful for this purpose, have been developed using this chemical. The reaction involves Stille coupling and provides a pathway for creating structures that are significant in materials science and chemistry (Schwab, Fleischer, & Michl, 2002).

Hydrothermal Synthesis and Crystal Structure

Hybrid bromobismuthates have been prepared and characterized using 5'-Bromo-3-methyl-[2,2']bipyridinyl derivatives. These compounds exhibit interesting crystal structures and thermal stability, which are important in understanding the material's properties and potential applications in various fields, including materials science and engineering (Kotov, Ilyukhin, Simonenko, & Kozyukhin, 2017).

Future Directions

The future directions for research on 5’-Bromo-3-methyl-[2,2’]bipyridinyl could include further studies on its synthesis, reactivity, and potential applications in coordination chemistry and supramolecular chemistry .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-6-13-11(8)10-5-4-9(12)7-14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYDNBCRHSMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299144
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-3-methyl-2,2'-bipyridine

CAS RN

1159281-27-2
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159281-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Bromo-3-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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